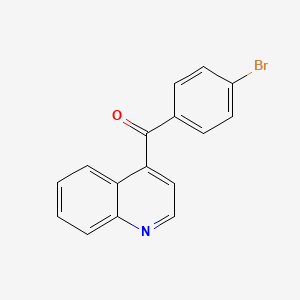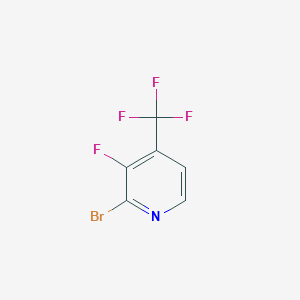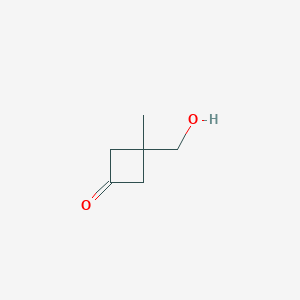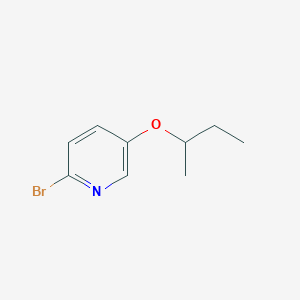
2-Bromo-5-(sec-butoxy)pyridine
Vue d'ensemble
Description
“2-Bromo-5-(sec-butoxy)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in organic synthesis . The compound is also known as 2-bromo-5-butan-2-yloxypyridine .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(sec-butoxy)pyridine” includes a pyridine ring with bromine and sec-butoxy groups attached at the 2nd and 5th positions respectively . The InChI code for this compound is InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-5-(sec-butoxy)pyridine” are not detailed in the searched resources, bromopyridines are generally involved in various types of reactions. For instance, they can react with butyllithium to give lithiopyridines, which are versatile reagents . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(sec-butoxy)pyridine” include a molecular weight of 230.1 . The compound has a complexity of 132 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 22.1Ų .
Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Synthesis of Novel Pyridine-Based Derivatives
- Method : The study describes the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The Suzuki cross-coupling reaction produced these novel pyridine derivatives in moderate to good yield. The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
- Field : Organic Synthesis
- Application : Intermediate in Organic Synthesis
- Method : “2-Bromopyridine” can be prepared from 2-aminopyridine via diazotization followed by bromination . It reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
- Results : The reaction of 2-bromopyridine with butyllithium produces 2-lithiopyridine, a versatile reagent used in various organic synthesis reactions .
- Field : Organic Synthesis
- Application : Preparation of Pyrithione
- Method : Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
- Results : The reaction of 2-bromopyridine with a suitable peracid and either sodium dithionite or sodium sulfide with sodium hydroxide produces Pyrithione .
Orientations Futures
The future directions for “2-Bromo-5-(sec-butoxy)pyridine” could involve its use in various organic synthesis reactions, given its role as a building block . Its potential in Suzuki–Miyaura coupling and other transition metal catalysed carbon–carbon bond forming reactions could be further explored .
Propriétés
IUPAC Name |
2-bromo-5-butan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRZBJDBDTGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(sec-butoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



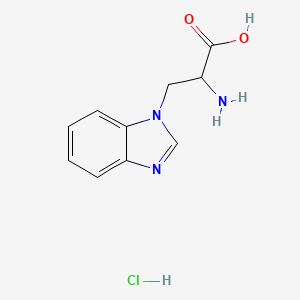
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
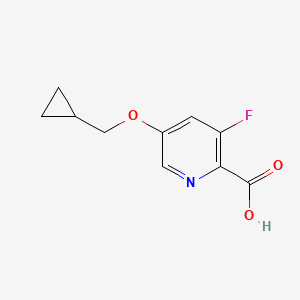
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
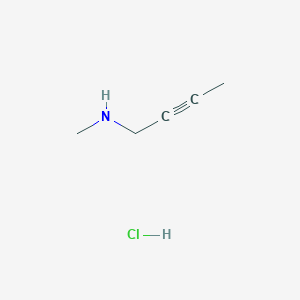
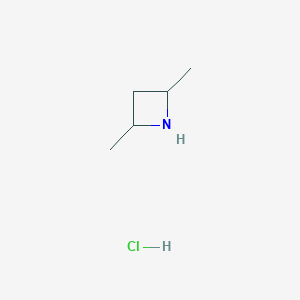
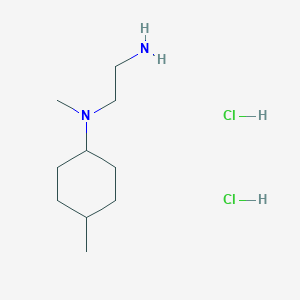
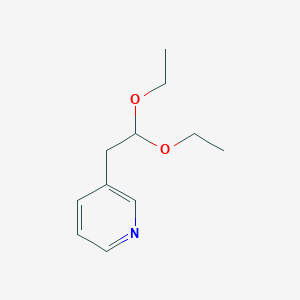
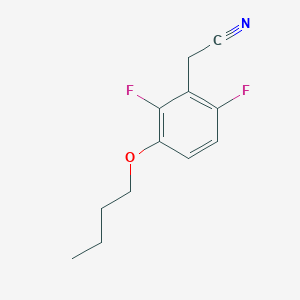
![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
